2-Hydroxybutanamide

Description

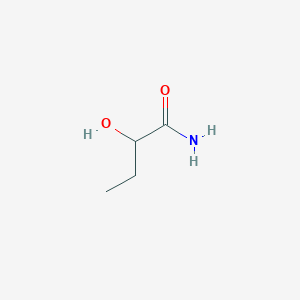

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXHICUVBOTXQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-58-2 | |

| Record name | 2-hydroxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental properties of 2-hydroxybutanamide. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this molecule is of interest. This document covers its chemical and physical characteristics, synthesis, reactivity, and its significant role as a scaffold in medicinal chemistry, particularly as a precursor to Matrix Metalloproteinase (MMP) inhibitors.

Core Chemical and Physical Properties

This compound, also known as 2-hydroxybutyramide, is an organic compound featuring both a hydroxyl and an amide functional group on a butane backbone. Its chemical structure lends it to a variety of chemical modifications, making it a versatile building block in organic synthesis.[1][2]

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C4H9NO2 | [3][4] |

| Molecular Weight | 103.12 g/mol | [3] |

| CAS Number | 1113-58-2 | [3][4] |

| Canonical SMILES | CCC(C(=O)N)O | [3] |

| InChIKey | UUXHICUVBOTXQS-UHFFFAOYSA-N | [3] |

| Appearance | Colorless liquid | |

| Odor | Faint, characteristic | |

| Taste | Slightly sweet |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water, ethanol, and acetone | |

| XLogP3 | -0.6 | [3][4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Exact Mass | 103.063328530 Da | [3][4] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data

-

-CH₃ (C4): A triplet around 0.9-1.0 ppm.

-

-CH₂- (C3): A multiplet (likely a quartet of doublets) around 1.6-1.8 ppm.

-

-CH- (C2): A multiplet (likely a triplet of doublets) around 4.0-4.2 ppm.

-

-OH: A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

-NH₂: Two broad singlets (or one broad singlet) for the amide protons, typically in the range of 5.5-8.0 ppm.

Expected ¹³C NMR Spectral Data

-

C4 (-CH₃): ~10-15 ppm

-

C3 (-CH₂-): ~25-30 ppm

-

C2 (-CH-OH): ~70-75 ppm

-

C1 (=O): ~175-180 ppm

Expected IR Spectral Data

-

O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.

-

N-H stretch (amide): Two bands (for primary amide) around 3100-3500 cm⁻¹.

-

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretch (amide I): A strong, sharp peak around 1640-1680 cm⁻¹.

-

N-H bend (amide II): A band around 1550-1640 cm⁻¹.

-

C-O stretch (hydroxyl): A band in the region of 1050-1150 cm⁻¹.

Synthesis and Reactivity

This compound can be synthesized through various chemical and biocatalytic routes. Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a valuable intermediate for further chemical modifications.[1]

Synthetic Pathways

Several methods for the synthesis of this compound have been reported:

-

From 2-Hydroxybutanoic Acid: Direct amidation of the corresponding carboxylic acid is a common approach.[1]

-

From 2-Bromobutanamide: Nucleophilic substitution of 2-bromobutanamide with a hydroxide ion via an SN2 mechanism can yield this compound.[1]

-

Enantioselective Biocatalysis: The use of enzymes like nitrile hydratases can achieve high stereoselectivity, which is crucial for pharmaceutical applications where specific enantiomers are required.[1]

-

Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of the synthesis, leading to high diastereoselectivity.[1]

Figure 1: Overview of synthetic routes to this compound.

Experimental Protocols

Synthesis of this compound via Hydration of 2-Hydroxybutanenitrile

This protocol is based on the catalytic hydration of a nitrile, a method known for its efficiency.

Materials:

-

2-hydroxybutanenitrile

-

Ruthenium catalyst, e.g., [RuCl₂(η³:η³-C₁₀H₁₆){PMe₂(OH)}]

-

Deionized water

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk tube or similar sealed reaction vessel

Procedure:

-

In a Schlenk tube under an inert atmosphere, add 2-hydroxybutanenitrile.

-

Add deionized water to the reaction vessel.

-

Add the ruthenium catalyst (e.g., 1 mol%).

-

Seal the tube and stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for 24-72 hours.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the product can be isolated by solvent extraction and purified by column chromatography or distillation.

Purity Validation by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

Exemplary Gradient:

-

Start with 5% B, hold for 2 minutes.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily due to their role as chiral building blocks.[1]

N-Hydroxybutanamide Derivatives as Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of this compound, particularly N-hydroxybutanamides, have been identified as potent inhibitors of Matrix Metalloproteinases (MMPs).[1][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer.[1][5]

The hydroxamic acid moiety (-C(=O)NHOH), which can be synthesized from the this compound core, acts as a zinc-binding group within the active site of MMPs, leading to their inhibition.[1]

Role in Cancer Therapy

MMPs play a crucial role in multiple stages of cancer progression, including tumor growth, invasion, and metastasis.[6] By degrading the ECM, MMPs facilitate the invasion of cancer cells into surrounding tissues and the vasculature.[7] They are also involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

Inhibition of MMPs by N-hydroxybutanamide derivatives has shown promise in preclinical studies. For instance, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated inhibition of MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and antimetastatic effects in a mouse model of melanoma.[5]

Figure 2: Signaling pathway of MMPs in cancer and the inhibitory action of N-hydroxybutanamide derivatives.

Safety and Toxicology

This compound is classified with the following GHS hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a functionally rich molecule with significant potential as a building block in organic synthesis, particularly for the development of novel therapeutics. Its derivatives have demonstrated promising activity as MMP inhibitors, a class of enzymes deeply involved in the pathology of cancer. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support further research and development in this area. While some experimental physical data remains elusive, the provided information offers a robust starting point for scientists and researchers.

References

- 1. Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 5. Inhibition of MMPs - Elabscience [elabscience.com]

- 6. Matrix metalloproteinases: roles in cancer and metastasis [imrpress.com]

- 7. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

An In-depth Technical Guide on the Chemical Structure and Bonding of 2-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanamide, a simple chiral molecule, serves as a valuable building block in the synthesis of more complex pharmaceuticals and bioactive compounds. Its chemical structure, characterized by the presence of a hydroxyl group on the alpha-carbon to a primary amide, dictates its reactivity and potential for intermolecular interactions. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by available spectral data and synthesis methodologies. While experimental crystallographic data on the parent molecule remains elusive, this document compiles relevant information to provide a thorough understanding of its chemical nature.

Chemical Structure and Properties

This compound, also known as 2-hydroxybutyramide, possesses the chemical formula C₄H₉NO₂.[1][2] Its IUPAC name is this compound.[2] The molecule features a four-carbon chain with a hydroxyl (-OH) group and an amide (-CONH₂) group attached to the second carbon atom. This arrangement makes the C2 carbon a chiral center, meaning this compound can exist as two enantiomers: (S)-2-hydroxybutanamide and (R)-2-hydroxybutanamide.[3][4]

The presence of both a hydrogen bond donor (the hydroxyl and amide groups) and a hydrogen bond acceptor (the oxygen atoms of the carbonyl and hydroxyl groups) suggests that this compound can participate in extensive hydrogen bonding networks. This property influences its solubility and crystal packing. It is soluble in water and various organic solvents like ethanol and acetone.[1]

A summary of its key chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [1][2] |

| Molecular Weight | 103.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC(C(=O)N)O | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 103.063328530 Da | [5] |

| Complexity | 72.1 | [5] |

Table 1: Chemical Properties of this compound

Chemical Bonding and Molecular Geometry

A detailed understanding of the chemical bonding in this compound is crucial for predicting its reactivity and interactions. The molecule consists of a combination of covalent bonds, including C-C, C-H, C-O, C-N, N-H, and O-H bonds. The amide group exhibits resonance, which results in a partial double bond character for the C-N bond and influences the planarity of the amide group.

As of the latest literature search, a definitive crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available databases.[6][7] The absence of experimental X-ray diffraction data means that precise, experimentally determined bond lengths and angles for the parent molecule cannot be provided in this guide.

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), can provide theoretical insights into the molecule's geometry and bonding. However, for the purpose of this technical guide, which emphasizes experimentally verified data, we will refrain from presenting purely theoretical values for bond lengths and angles.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the carbon-hydrogen framework of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), a signal for the proton on the alpha-carbon, signals for the amide protons, and a signal for the hydroxyl proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule: the methyl carbon, the methylene carbon, the alpha-carbon bearing the hydroxyl and amide groups, and the carbonyl carbon of the amide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

-

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

N-H stretch: The primary amide group should exhibit two absorption bands in the range of 3100-3500 cm⁻¹ for the symmetric and asymmetric N-H stretching vibrations.

-

C-H stretch: Absorption bands for the C-H stretching of the ethyl group will appear in the 2850-3000 cm⁻¹ region.

-

C=O stretch (Amide I band): A strong absorption band is expected around 1650 cm⁻¹ corresponding to the carbonyl stretching vibration.

-

N-H bend (Amide II band): An absorption band around 1600-1650 cm⁻¹ is characteristic of the N-H bending vibration.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the amidation of 2-hydroxybutanoic acid.

Protocol: Amidation of 2-Hydroxybutanoic Acid [10]

-

Activation of the Carboxylic Acid: 2-hydroxybutanoic acid is treated with a suitable activating agent. One approach involves the formation of a silyl ester by reacting the acid with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) in an appropriate solvent.

-

Formation of the Acid Chloride: The activated carboxylic acid is then converted to the corresponding acid chloride by reacting it with oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at a controlled temperature.

-

Amidation: The resulting acid chloride is then carefully added to a solution of ammonia in an organic solvent (e.g., diethyl ether or THF) at a low temperature to form this compound.

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove any unreacted reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Another synthetic approach involves the hydrolysis of 2-hydroxybutanenitrile.[5]

Protocol: Hydrolysis of 2-Hydroxybutanenitrile [5]

-

Reaction Setup: 2-hydroxybutanenitrile is dissolved in a suitable solvent, such as water.

-

Catalysis: A catalyst, such as [RuCl₂(η³:η³-C₁₀H₁₆){PMe₂(OH)}], is added to the solution.

-

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 20 °C) for a defined period (e.g., 72 hours) under an inert atmosphere in a sealed tube.

-

Purification: After the reaction is complete, the product is isolated and purified using standard techniques.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, integration values, and coupling constants are then analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet, or as a thin film on a salt plate.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands in the IR spectrum are analyzed to identify the characteristic functional groups present in the molecule.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a building block, derivatives of N-hydroxybutanamide have garnered significant interest in drug development, particularly as inhibitors of matrix metalloproteinases (MMPs).[11] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[12][13] Dysregulation of MMP activity is implicated in various pathological processes, including cancer progression, invasion, and metastasis.[12][13][14][15][16]

MMP-2 and MMP-9, in particular, are key targets in cancer therapy due to their role in degrading type IV collagen, a major component of the basement membrane, which is a critical step in tumor invasion and angiogenesis.[17][18] The inhibition of these MMPs can therefore be a promising strategy to control cancer progression.

The general signaling pathways affected by MMP inhibitors involve the downstream effects of ECM degradation and the release and activation of growth factors.[17][18] By inhibiting MMPs, these inhibitors can modulate signaling pathways involved in cell proliferation, migration, and angiogenesis.

Below is a generalized diagram representing the role of MMPs in cancer progression and the point of intervention for MMP inhibitors.

Caption: Role of MMPs in cancer and inhibition by N-hydroxybutanamide derivatives.

Conclusion

This compound is a fundamentally important chiral molecule in organic synthesis. While a complete experimental structural characterization, including X-ray crystallographic data, is not yet available in the public domain, a comprehensive understanding of its chemical properties, bonding, and reactivity can be inferred from spectroscopic data and synthetic methodologies. The biological relevance of its derivatives as MMP inhibitors highlights the significance of this structural motif in medicinal chemistry and drug development. Further research to obtain a definitive crystal structure of this compound would be invaluable for a more precise understanding of its solid-state conformation and intermolecular interactions, which would further aid in the rational design of new therapeutic agents.

References

- 1. Cas 1113-58-2,Butanamide, 2-hydroxy- | lookchem [lookchem.com]

- 2. This compound | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound|lookchem [lookchem.com]

- 6. library.mcmaster.ca [library.mcmaster.ca]

- 7. Search - Access Structures [ccdc.cam.ac.uk]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. This compound | 206358-12-5 | Benchchem [benchchem.com]

- 11. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity [mdpi.com]

- 12. Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 15. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

- 16. Matrix metalloproteinases: roles in cancer and metastasis [imrpress.com]

- 17. mdpi.com [mdpi.com]

- 18. dovepress.com [dovepress.com]

Spectroscopic data of 2-Hydroxybutanamide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybutanamide. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic information. It is intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₄H₉NO₂[1]

-

Molecular Weight: 103.12 g/mol [1]

-

CAS Number: 1113-58-2[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 104.0706 |

| [M+Na]⁺ | 126.0526 |

| [M-H]⁻ | 102.0560 |

| [M+NH₄]⁺ | 121.0972 |

| [M+K]⁺ | 142.0265 |

| [M+H-H₂O]⁺ | 86.0606 |

Table 1: Predicted mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

3.1. Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 (CH₃) | 0.9 - 1.0 | Triplet (t) | 7.0 - 8.0 |

| H-2 (CH₂) | 1.6 - 1.8 | Multiplet (m) | - |

| H-3 (CH) | 4.0 - 4.2 | Triplet (t) or Doublet of Doublets (dd) | 5.0 - 7.0 |

| H-4 (OH) | 2.0 - 4.0 (variable) | Broad Singlet (br s) | - |

| H-5 (NH₂) | 6.5 - 7.5 (variable) | Broad Singlet (br s) | - |

Table 2: Predicted ¹H NMR data for this compound. Chemical shifts are referenced to TMS at 0.00 ppm.

3.2. Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 10 - 15 |

| C-2 (CH₂) | 25 - 35 |

| C-3 (CH-OH) | 70 - 80 |

| C-4 (C=O) | 175 - 185 |

Table 3: Predicted ¹³C NMR data for this compound. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3550 - 3200 | Strong, Broad |

| N-H (Amide) | 3500 - 3300 | Medium, Broad (two bands for primary amide) |

| C-H (Alkyl) | 2950 - 2850 | Medium to Strong |

| C=O (Amide I) | 1690 - 1630 | Strong |

| N-H bend (Amide II) | 1650 - 1550 | Medium |

| C-O (Alcohol) | 1260 - 1000 | Strong |

Table 4: Predicted IR absorption bands for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[2][3] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[2] Ensure the sample is fully dissolved and free of any particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

5.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

5.3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.

-

Data Analysis: The resulting spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The accurate mass measurements are used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis and Discovery of 2-Hydroxybutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanamide, a member of the alpha-hydroxy amide class of organic compounds, is a valuable chiral building block in synthetic organic chemistry. Its bifunctional nature, possessing both a hydroxyl and an amide group, allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[1] This technical guide provides an in-depth overview of the synthesis, discovery, and biological significance of this compound and its derivatives.

Discovery and Historical Context

The discovery of this compound is intertwined with the broader history of research into α-hydroxy amides. Early investigations, dating back to the mid-20th century, focused on establishing effective synthetic methodologies for this class of compounds. Foundational work in the 1950s and 1960s laid the groundwork for the synthesis of α-hydroxy amides from their corresponding α-hydroxy acids.[1] The industrial relevance of these compounds was recognized early on, with patents for their production appearing in the early 1960s.[1] Over time, the research focus has shifted from fundamental synthesis to exploring their utility in more complex applications, driven by a deeper understanding of their chemical reactivity and potential biological roles.[1]

Synthetic Methodologies

Several synthetic routes to this compound and its derivatives have been established, each with distinct advantages concerning precursor availability, reaction conditions, and stereochemical control.

Direct Amidation of 2-Hydroxybutanoic Acid

A common and direct approach to this compound is the amidation of 2-hydroxybutanoic acid. This method involves the activation of the carboxylic acid group followed by reaction with ammonia or an amine.[1]

Experimental Protocol:

A general laboratory procedure for the direct amidation of a carboxylic acid, which can be adapted for 2-hydroxybutanoic acid, is as follows:

-

Activation of the Carboxylic Acid: Dissolve 2-hydroxybutanoic acid in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran). Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The mixture is typically stirred at 0°C for 1-2 hours.

-

Amidation: Introduce a source of ammonia, such as aqueous ammonia or ammonium chloride with a non-nucleophilic base (e.g., triethylamine), to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO3), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Substitution of 2-Bromobutanamide

Another established synthetic strategy involves the nucleophilic substitution of a halogen atom from a 2-halobutanamide precursor. The alkaline hydrolysis of 2-bromobutanamide is a common method to introduce the hydroxyl group at the C-2 position.[1] This reaction proceeds via an SN2 mechanism where a hydroxide ion displaces the bromide ion.[1]

Experimental Protocol:

-

Preparation of 2-Bromobutanamide: The precursor, 2-bromobutanamide, is typically synthesized by the amidation of 2-bromobutanoyl chloride. 2-bromobutanoyl chloride is prepared by reacting 2-bromobutanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then carefully reacted with ammonia to yield 2-bromobutanamide.

-

Hydrolysis: 2-bromobutanamide is dissolved in an aqueous or ethanolic solution containing a base, such as sodium hydroxide or potassium hydroxide. The mixture is then heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with an acid. The product, this compound, is then extracted into an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.

Yields for this two-step process can vary, but the hydrolysis step itself is generally efficient.

Synthesis of N-Hydroxybutanamide Derivatives via Ring-Opening of N-Substituted Succinimides

A significant application of the butanamide scaffold is in the synthesis of N-hydroxybutanamide derivatives, which have garnered interest for their biological activities. A modern and efficient method for their synthesis involves the ring-opening of N-substituted succinimides with hydroxylamine.

Experimental Protocol:

This protocol is adapted from a study on the synthesis of novel N-hydroxybutanamide derivatives.

-

Synthesis of N-Substituted Succinimide: The initial amine or carboxylic acid hydrazide is acylated with succinic anhydride, followed by an imidization reaction in the presence of a dehydrating agent like polyphosphate ester (PPE) in a solvent such as chloroform. This is often performed as a one-pot reaction.

-

Ring-Opening with Hydroxylamine: The resulting N-substituted succinimide is then treated with an aqueous solution of hydroxylamine, often in the presence of a co-solvent like methanol to improve solubility and product purity. The reaction is typically stirred at room temperature for a short duration (e.g., 1 hour).

-

Work-up and Purification: The reaction mixture is concentrated, and the product is purified, often by recrystallization from a suitable solvent system.

Quantitative Data for Synthesis of N-Hydroxybutanamide Derivatives

| Derivative | Starting Material | Yield (%) |

| N-hydroxy-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide | 2-Nitrobenzohydrazide | 78.2% |

| N-hydroxy-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamide | 3-Nitrobenzohydrazide | 81.8% |

| N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide | 4-Nitrobenzohydrazide | 79.8% |

| N-hydroxy-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide | 2-Methoxybenzohydrazide | 75.6% |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | PubChem |

| Molecular Weight | 103.12 g/mol | PubChem |

| XLogP3 | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Biological Significance and Discovery of N-Hydroxybutanamide Derivatives as MMP Inhibitors

While this compound itself is primarily a synthetic intermediate, its N-hydroxy derivatives have shown significant biological activity as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression or dysregulation of MMPs is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.

The discovery that hydroxamic acid derivatives can act as potent MMP inhibitors has spurred significant research in this area. The hydroxamate group (-CONHOH) acts as a strong chelating agent for the catalytic zinc ion (Zn2+) in the active site of MMPs, thereby inhibiting their enzymatic activity.[2]

Mechanism of MMP Inhibition by N-Hydroxybutanamide Derivatives

The inhibitory action of N-hydroxybutanamide derivatives against MMPs is primarily due to the coordination of the hydroxamate moiety to the zinc ion at the enzyme's active site. This interaction blocks the binding of the natural substrate, preventing the degradation of extracellular matrix components.

Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.

Quantitative Data on MMP Inhibition

A study on novel N-hydroxybutanamide derivatives demonstrated their inhibitory activity against several MMPs.

| Compound | Target MMPs | IC50 (µM) |

| Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1 - 1.5 |

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis and evaluation of N-hydroxybutanamide derivatives as MMP inhibitors is outlined below.

Caption: Experimental workflow for developing MMP inhibitors.

Conclusion

This compound serves as a versatile and important building block in organic synthesis. While its direct synthesis can be achieved through established methods like amidation and nucleophilic substitution, the development of its derivatives, particularly N-hydroxybutanamides, has opened up significant avenues in medicinal chemistry. The potent and selective inhibition of matrix metalloproteinases by these derivatives highlights their therapeutic potential in diseases such as cancer. Future research will likely focus on refining the synthesis of specific stereoisomers of this compound derivatives and further exploring their biological activities to develop novel therapeutic agents.

References

Unraveling the Biological Significance of 2-Hydroxybutanamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the known biological roles of 2-Hydroxybutanamide and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the compound's interactions within biological systems, with a particular focus on the therapeutic potential of its derivatives as enzyme inhibitors. While this compound is not currently recognized as an endogenous metabolite in major biological pathways, its structural framework is a cornerstone for the synthesis of pharmacologically active molecules.

Executive Summary

This compound serves as a pivotal scaffold in the development of synthetic enzyme inhibitors, most notably derivatives that target matrix metalloproteinases (MMPs). These enzymes are critical in tissue remodeling and are implicated in pathological processes such as cancer metastasis. The primary mechanism of action for these derivatives involves the chelation of the catalytic zinc ion within the MMP active site by a hydroxamic acid functional group. This guide details the pathways of MMP inhibition, presents quantitative data on inhibitor efficacy, and outlines the experimental protocols for assessing their activity.

Biological Pathways and Mechanisms of Action

The most significant biological pathway involving derivatives of this compound is the inhibition of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[1][2] Overactivity of MMPs is associated with numerous diseases, including arthritis and cancer.[1][2]

N-hydroxybutanamide derivatives, which incorporate a hydroxamic acid group, are potent inhibitors of MMPs.[1][2] The inhibitory mechanism is centered on the hydroxamic acid moiety acting as a strong zinc-binding group (ZBG). This group coordinates with the Zn(II) ion in the active site of the MMP, rendering the enzyme inactive.[1][2][3]

The following diagram illustrates the mechanism of MMP inhibition by a hydroxamic acid derivative of this compound.

References

In Silico Modeling and Computational Studies of 2-Hydroxybutanamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybutanamide is a small, chiral molecule that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring both a hydroxyl and an amide group, makes it an interesting candidate for forming various derivatives with potential biological activity. Notably, derivatives of N-hydroxybutanamide have been investigated as inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer metastasis and tissue remodeling. This technical guide provides a comprehensive overview of the in silico modeling and computational studies of this compound, alongside detailed experimental methodologies for its synthesis and characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties of this compound

A foundational aspect of in silico modeling is a thorough understanding of the molecule's physicochemical properties. These properties influence its pharmacokinetic and pharmacodynamic behavior. The key physicochemical descriptors for this compound are summarized in the table below, with data primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC(C(=O)N)O | [1] |

| InChIKey | UUXHICUVBOTXQS-UHFFFAOYSA-N | [1] |

| XLogP3 | -0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 103.063328530 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. The most common methods involve the amidation of 2-hydroxybutanoic acid or its derivatives. Biocatalytic methods are also employed to achieve high enantioselectivity.

Experimental Protocol: Amidation of 2-Hydroxybutanoic Acid

This protocol describes a general procedure for the synthesis of this compound from 2-hydroxybutanoic acid using a carbodiimide coupling agent.

Materials:

-

2-hydroxybutanoic acid

-

Ammonia solution (or an amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexane solvent system

Procedure:

-

Dissolve 2-hydroxybutanoic acid (1 equivalent) in dichloromethane (DCM).

-

Add HOBt (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

-

Add the ammonia solution (or amine, 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethyl acetate/hexane)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few minutes.

-

Perform a hot filtration to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) and amide (C=O and N-H) functional groups.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.

In Silico Modeling and Computational Studies

Computational methods are powerful tools for predicting the properties and biological activities of molecules like this compound, thereby guiding drug discovery efforts.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, a key target is Matrix Metalloproteinase-9 (MMP-9).

Protocol for Molecular Docking with AutoDock Vina:

-

Preparation of the Receptor:

-

Obtain the 3D structure of MMP-9 from the Protein Data Bank (PDB ID: 1GKC).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Draw the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization of the ligand structure.

-

Set the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Definition:

-

Define the grid box to encompass the active site of MMP-9. The coordinates can be centered on the catalytic zinc ion.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to perform the docking calculations.

-

Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.

Protocol for MD Simulation with GROMACS:

-

System Preparation:

-

Prepare the protein-ligand complex from the best docking pose.

-

Generate the ligand topology and parameters using a force field like GAFF.

-

Solvate the complex in a water box (e.g., TIP3P water model).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the solvated system to remove steric clashes.

-

-

Equilibration:

-

Perform NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

Production Run:

-

Run the production MD simulation for a desired time scale (e.g., 100 ns).

-

-

Analysis:

-

Analyze the trajectory to calculate RMSD, RMSF, radius of gyration, and hydrogen bond interactions to assess the stability and dynamics of the complex.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of activity for new compounds.

Methodology for 2D-QSAR:

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values against MMP-9).

-

Divide the dataset into a training set and a test set.

-

-

Descriptor Calculation:

-

Calculate various 2D molecular descriptors (e.g., constitutional, topological, and quantum chemical descriptors) for all compounds in the dataset.

-

-

Model Building:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model correlating the descriptors with the biological activity.

-

-

Model Validation:

-

Validate the model using internal (e.g., leave-one-out cross-validation) and external validation (using the test set).

-

Evaluate the statistical significance of the model (e.g., R², Q², RMSE).

-

Potential Therapeutic Targets and Signaling Pathways

As previously mentioned, derivatives of N-hydroxybutanamide have shown inhibitory activity against Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[2] Overexpression of certain MMPs, such as MMP-9, is associated with cancer progression, invasion, and metastasis.[3]

MMP Signaling Pathway

The expression and activity of MMPs are regulated by complex signaling pathways, often initiated by growth factors, cytokines, and other extracellular stimuli. These pathways typically involve mitogen-activated protein kinases (MAPKs) and transcription factors like AP-1 and NF-κB, which ultimately lead to the transcription of MMP genes.[4][5]

References

- 1. This compound | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MMP9 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of 2-Hydroxybutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2-Hydroxybutanamide. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its structural analog, Butanamide, to provide valuable insights. It includes detailed experimental protocols for determining key thermochemical parameters and visual diagrams of relevant chemical pathways.

Introduction to this compound

This compound is an organic compound with the chemical formula C4H9NO2[1]. It is a derivative of butanamide with a hydroxyl group at the alpha position. This functionalization makes it a chiral molecule and introduces the potential for hydrogen bonding, which can significantly influence its physical and chemical properties. While its primary applications are in research and as a building block in organic synthesis, understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling in drug discovery and materials science.

Thermochemical Properties

Table 1: Thermochemical Data for Butanamide (Analog)

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (Solid, 298.15 K) | -281.2 ± 1.1 | kJ/mol | [2] |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -279.1 ± 1.8 | kJ/mol | [3] |

| Standard Enthalpy of Combustion (Solid, 298.15 K) | -2441.3 ± 1.0 | kJ/mol | [2] |

| Molar Heat Capacity (Solid) | See Table 2 | J/K·mol |

Table 2: Molar Heat Capacity (Cp,m) of Solid Butanamide

| Temperature (K) | Molar Heat Capacity (J/K·mol) |

| 278.15 | 134.7 |

| 283.15 | 136.8 |

| 288.15 | 138.9 |

| 293.15 | 141.1 |

| 298.15 | 143.2 |

| 303.15 | 145.4 |

| 308.15 | 147.6 |

| 313.15 | 149.8 |

| 318.15 | 152.1 |

| 323.15 | 154.4 |

| 328.15 | 156.7 |

| 333.15 | 159.0 |

| 338.15 | 161.4 |

| 343.15 | 163.8 |

| 348.15 | 166.2 |

| 353.15 | 168.7 |

| 358.15 | 171.2 |

| 363.15 | 173.7 |

| 368.15 | 176.3 |

| 373.15 | 178.9 |

| 378.15 | 181.5 |

| 383.15 | 184.2 |

Note: Data for Table 2 is derived from a study on primary alkylamides, which includes Butanamide.

Experimental Protocols

The following sections detail the standard methodologies for determining the key thermochemical properties presented above. These protocols are generally applicable to solid organic compounds like this compound.

This protocol outlines the steps to measure the heat of combustion, from which the standard enthalpy of formation can be calculated.

Apparatus:

-

Oxygen Bomb Calorimeter

-

Pellet Press

-

High-precision Thermometer (0.01°C resolution)

-

Ignition System

-

Analytical Balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1 gram of the sample (e.g., this compound) and record the mass accurately.

-

Use a pellet press to form a compact pellet of the sample.

-

-

Bomb Assembly:

-

Cut a 10 cm piece of nichrome ignition wire and measure its length.

-

Secure the wire to the electrodes inside the bomb head, ensuring it is in contact with the sample pellet placed in the fuel capsule.

-

Add 1 mL of distilled water to the bottom of the bomb to ensure saturation with water vapor.

-

Carefully seal the bomb.

-

-

Oxygen Charging:

-

Purge the bomb with a low flow of oxygen for about a minute to remove atmospheric nitrogen.

-

Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.

-

Check for leaks by immersing the pressurized bomb in water.

-

-

Calorimeter Setup:

-

Place the calorimeter bucket inside the outer jacket.

-

Submerge the bomb in a known volume of water (e.g., 2000 mL) within the calorimeter bucket.

-

Attach the ignition leads and place the cover on the calorimeter.

-

-

Measurement:

-

Allow the system to reach thermal equilibrium while stirring, recording the temperature every minute for 5 minutes to establish a baseline.

-

Ignite the sample using the ignition unit.

-

Record the temperature at 30-second intervals as it rises, continuing until a maximum temperature is reached and starts to fall.

-

-

Post-Measurement Analysis:

-

Vent the bomb slowly.

-

Measure the length of the unburned fuse wire.

-

Titrate the bomb washings with a standard base solution to determine the amount of nitric acid formed from any residual nitrogen.

-

-

Calibration and Calculation:

-

Calibrate the heat capacity of the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

Calculate the total heat released, correcting for the heat from the ignition wire and nitric acid formation.

-

Determine the enthalpy of combustion per mole of the sample.

-

This protocol describes the "three-step method" for measuring the specific heat capacity of a solid sample.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling system

-

Hermetically sealed aluminum pans

-

Analytical Balance

-

Sapphire standard

Procedure:

-

Baseline Measurement (Empty Pans):

-

Place an empty, pre-weighed aluminum pan and lid in both the sample and reference positions of the DSC cell.

-

Equilibrate the system at the starting temperature (e.g., -40°C) for 4-5 minutes.

-

Heat the pans at a constant rate (e.g., 20°C/min) to the final temperature (e.g., 230°C) while recording the heat flow. This is the baseline curve.

-

-

Sapphire Standard Measurement:

-

Place a sapphire standard of known mass (typically 20-50 mg) in the sample pan.

-

Repeat the same temperature program as in step 1, recording the heat flow for the sapphire standard.

-

-

Sample Measurement:

-

Place the sample of this compound (5-15 mg) in a new, pre-weighed pan.

-

Repeat the same temperature program, recording the heat flow for the sample.

-

-

Calculation of Specific Heat Capacity (Cp):

-

The specific heat capacity of the sample at a given temperature (T) is calculated using the following equation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where:

-

Cp(std) is the known specific heat capacity of sapphire at T.

-

m(std) and m(sample) are the masses of the sapphire and the sample, respectively.

-

DSC(sample), DSC(std), and DSC(baseline) are the heat flow values from the respective runs at temperature T.

-

-

Mandatory Visualizations

The following diagrams illustrate key chemical processes related to this compound.

Caption: Synthesis workflow for this compound from 2-Hydroxybutanoic Acid.

Caption: Enzymatic hydrolysis pathway of this compound.

References

Review of literature on alpha-hydroxy amides

An In-depth Review of the Literature on Alpha-Hydroxy Amides for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxy amides are a significant class of organic compounds characterized by a hydroxyl group and an amide functional group attached to the same carbon atom. This structural motif is prevalent in numerous natural products and biologically active molecules, making it a cornerstone in medicinal chemistry and drug development.[1] These compounds serve as crucial intermediates in organic synthesis and are integral to the structure of various pharmaceuticals, including anti-HIV agents and anticonvulsants.[2][3] Their utility also extends to dermatology, where related alpha-hydroxy acids (AHAs) are widely used for skin rejuvenation. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of alpha-hydroxy amides, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Synthesis of Alpha-Hydroxy Amides

The synthesis of alpha-hydroxy amides can be achieved through several strategic routes, ranging from multicomponent reactions to the functionalization of carboxylic acids. These methods offer diverse approaches to accessing this important chemical scaffold.

Key Synthetic Methodologies

-

Passerini Three-Component Reaction (P-3CR): This is a classic and highly efficient multicomponent reaction that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] A variation of this reaction employs Lewis acids or specific carboxylic acids like oxalic acid, which facilitates a subsequent decarbonylation/decarboxylation, to yield the desired α-hydroxy amide directly.[1][5][6] The reaction is known for its high atom economy and often proceeds rapidly in aprotic solvents at room temperature.[2][4]

-

Amidation of α-Hydroxy Acids: A straightforward and common approach involves the direct coupling of an α-hydroxy acid with an amine. This can be achieved under solvent- and catalyst-free conditions by heating the neat reactants.[7] Alternatively, the carboxylic acid can be activated, for instance, by converting it into a bis-trimethylsilyl derivative followed by treatment with oxalyl chloride before the addition of the amine, leading to excellent yields of the final product.[8]

-

Reduction of α-Keto Amides: The reduction of an α-keto amide to an α-hydroxy amide can be accomplished using various reducing agents. Transfer hydrogenation utilizing a zirconium-based metal-organic framework (Zr-MOF) as a catalyst and isopropyl alcohol as a green hydrogen source is an effective method.[8]

-

Direct Amination of α-Hydroxy Amides: α-amino amides can be synthesized from α-hydroxy amides via a direct substitution of the hydroxyl group. A method utilizing titanium tetrachloride (TiCl₄) facilitates this transformation under mild, ligand-free conditions, accommodating a wide range of primary, secondary, and heterocyclic amines.[9]

Data on Synthetic Methods

| Method | Key Reagents | Typical Conditions | Reported Yields | Reference |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Oxalic Acid | Solvent-free, Microwave heating | Moderate to Excellent | [5] |

| Direct Amidation | Lactic Acid, Primary Amine | Solvent-free, Catalyst-free, 8h | Good to Excellent (e.g., 94% for N-phenyllactamide) | [7] |

| Silyl-activated Amidation | α-Hydroxy Acid, TMSCl, Oxalyl Chloride, Amine | Stepwise activation and coupling | Excellent (77-99%) | [8] |

| TiCl₄-mediated Amination | α-Hydroxy Amide, Amine, TiCl₄ | CH₃CN, mild conditions | Good (e.g., 81% for N-benzyl-2-amino-2-phenylacetamide) | [9] |

| Transfer Hydrogenation | α-Keto Amide, Isopropyl Alcohol | Zr-MOF (UiO-66) catalyst | High | [8] |

Experimental Protocols

Protocol 1: Direct Amidation of Lactic Acid (Solvent-Free)

-

Source: Based on the methodology described by Zhang, et al.[7]

-

Procedure:

-

In a reaction vessel, combine lactic acid (1.0 mmol) and the desired primary amine (0.5 mmol).

-

Stir the neat mixture at the optimized reaction temperature (typically 120-140°C) for the specified time (e.g., 8 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the resulting α-hydroxy amide product directly, typically via column chromatography on silica gel.

-

Protocol 2: TiCl₄-Mediated Direct Amination of α-Hydroxy Amides

-

Source: Based on the methodology described by Kumar, et al.[9]

-

Procedure:

-

To a solution of the starting α-hydroxy amide (1.0 mmol) in acetonitrile (CH₃CN, 4 mL), add the desired amine (4.0 mmol).

-

Add titanium tetrachloride (TiCl₄, 2.0 mmol) to the mixture.

-

Stir the reaction at room temperature for the required duration (typically 1-2 hours).

-

After completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the pure α-amino amide.

-

Visualization of a Synthetic Workflow

Caption: Workflow for the synthesis of α-hydroxy amides via the Passerini reaction.

Biological Activities and Drug Development

The alpha-hydroxy amide moiety is a privileged scaffold in medicinal chemistry, imparting favorable properties for drug candidates targeting a range of diseases.

Anticonvulsant Activity

Certain alpha-hydroxy amides have been identified as potent anticonvulsants. Atrolactamide, an early example, demonstrated significant activity in the 1950s.[10] More recent research has focused on synthesizing novel analogues to improve efficacy and safety profiles. For example, fluorinated derivatives such as 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide have shown potent activity in preclinical models, acting as T-type calcium channel blockers.[10][11] The National Institute of Health's Anticonvulsant Screening Program has been instrumental in identifying promising candidates from this class.

| Compound | Test Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide | Maximal Electroshock (MES) | 9.9 | 100 | 10.1 | [10][11] |

| 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide | Subcutaneous Metrazol (ScMET) | 34 | 100 | 2.9 | [10][11] |

| N-(2-hydroxyethyl)decanamide | Maximal Electroshock (MES) | 22.0 | 599.8 | 27.5 | [12] |

| N-(2-hydroxyethyl)palmitamide | Maximal Electroshock (MES) | 23.3 | >1000 | >42.9 | [12] |

| N-(2-hydroxyethyl)stearamide | Maximal Electroshock (MES) | 20.5 | >1000 | >48.8 | [12] |

Anti-HIV Activity

The alpha-hydroxy amide framework is a key component of many potent HIV-1 protease inhibitors. The hydroxyl group is designed to mimic the transition state of peptide bond hydrolysis, allowing the inhibitor to bind tightly to the active site of the viral aspartyl protease.[13] This inhibition prevents the processing of viral polyproteins, resulting in the production of immature, non-infectious virions.[13][14] Structure-activity relationship (SAR) studies have shown that modifications to the P1 and P2' ligands, often attached to the core alpha-hydroxy amide structure, can dramatically enhance enzyme inhibitory potency and antiviral activity, even against drug-resistant viral strains.[15]

| Compound ID | Enzyme Inhibition Kᵢ | Antiviral Activity IC₅₀ | Notes | Reference |

| 4d (a P1-fluorinated derivative) | 21 pM | 29 pM | Potent against wild-type HIV-1. | [15] |

| Darunavir (Reference Drug) | 16 pM | 3.0 - 4.2 nM | FDA-approved protease inhibitor. | [14][15] |

| Saquinavir (Reference Drug) | - | 19 nM | FDA-approved protease inhibitor. | [15] |

| 134 (Macrocyclic derivative) | 0.2 nM | 0.21 µM | More potent than its acyclic counterpart. | [13] |

Role in Dermatology and Related Signaling Pathways

While not alpha-hydroxy amides themselves, the closely related alpha-hydroxy acids (AHAs) are extensively used in dermatology and provide insight into the biological effects of the α-hydroxy functional group on skin cells. AHAs like glycolic and malic acid promote skin rejuvenation by inducing apoptosis (programmed cell death) in epidermal keratinocytes.[16][17] This process helps to exfoliate dead skin cells, improve skin texture, and treat conditions like photoaging and acne.[18]

The induction of apoptosis by AHAs is a complex process involving multiple signaling cascades:

-

The Extrinsic (Death Receptor) Pathway: AHAs can upregulate the expression of Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8, a key initiator caspase in this pathway.[18]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is engaged through the regulation of Bcl-2 family proteins. AHAs can decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bax and Bid. This shift leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[18]

-

Endoplasmic Reticulum (ER) Stress: AHAs have also been shown to induce ER stress, evidenced by the increased expression of proteins like GRP78 and GADD153, which can also trigger apoptosis.[18]

These pathways converge on the activation of caspase-3, which executes the final stages of apoptosis, leading to controlled cell dismantling and removal.[18]

Visualization of AHA-Induced Apoptosis Pathway

Caption: Signaling pathways for AHA-induced apoptosis in keratinocytes.

References

- 1. Passerini Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Passerini reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct Amination of α-Hydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel hydroxyamides as orally available anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual Effects of Alpha-Hydroxy Acids on the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Triggering Apoptotic Death of Human Epidermal Keratinocytes by Malic Acid: Involvement of Endoplasmic Reticulum Stress- and Mitochondria-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxybutanamide from 2-bromobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-hydroxybutanamide from 2-bromobutanamide via a nucleophilic substitution reaction. The described methodology is based on the fundamental principles of organic chemistry and is intended to serve as a practical guide for laboratory synthesis. Included are comprehensive experimental procedures, data presentation tables for key reagents and products, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules. Its structure, featuring both a hydroxyl and an amide functional group, allows for diverse chemical modifications. The synthesis of this compound is often a critical step in the preparation of more complex molecular architectures.

This application note details the conversion of 2-bromobutanamide to this compound through a nucleophilic substitution reaction. The protocol outlines the hydrolysis of the carbon-bromine bond using a hydroxide source in an aqueous medium.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism, where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. The bromide ion serves as the leaving group.

Scheme 1: Synthesis of this compound

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-bromobutanamide | 2-bromobutanamide | C₄H₈BrNO | 166.02[1] | 5398-24-3[2] |

| This compound | This compound | C₄H₉NO₂ | 103.12[3] | 1113-58-2[3] |

Table 2: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| 2-bromobutanamide | 166.02 | (Specify mass) | (Calculate) | 1.0 |

| Sodium Hydroxide | 40.00 | (Specify mass) | (Calculate) | 1.1 - 1.5 |

| Deionized Water | 18.02 | (Specify volume) | - | - |

| Reaction Temperature | - | (Specify °C) | - | - |

| Reaction Time | - | (Specify hours) | - | - |

| Expected Yield | - | - | - | 70-90%* |

*Note: The expected yield is an estimate based on similar nucleophilic substitution reactions of α-halo amides and may vary depending on experimental conditions and scale.

Experimental Protocol

Materials and Equipment

-

2-bromobutanamide

-

Sodium hydroxide (NaOH) pellets or solution

-

Deionized water

-

Hydrochloric acid (HCl), 1 M solution (for neutralization)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard analytical equipment for characterization (e.g., NMR, IR, Mass Spectrometry)

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of 2-bromobutanamide in deionized water.

-

Addition of Base: Slowly add a 1.1 to 1.5 molar equivalent of sodium hydroxide to the stirring solution. The sodium hydroxide can be added as a solid or as a pre-prepared aqueous solution. Caution: The dissolution of NaOH is exothermic.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 100°C) using a heating mantle or oil bath.[4][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (2-bromobutanamide) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

-

Cooling: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

Work-up and Purification

-

Neutralization: Carefully neutralize the reaction mixture by adding 1 M hydrochloric acid dropwise while stirring. Monitor the pH using pH paper or a pH meter until it reaches approximately pH 7.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.

-

Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH) and amide (C=O, N-H) functional groups.

-